molecular formula C10H20Cl2N4 B1426765 3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride CAS No. 1332528-89-8

3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Cat. No.: B1426765
CAS No.: 1332528-89-8
M. Wt: 267.2 g/mol
InChI Key: LLXCFJAJZUHGMO-UHFFFAOYSA-N
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Description

3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a piperidine ring attached to a triazole ring, with a propyl group at the 4-position of the triazole ring. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves the formation of the triazole ring followed by the attachment of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the reaction of a propyl-substituted hydrazine with a suitable nitrile to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole oxides, while substitution reactions could introduce various functional groups onto the triazole or piperidine rings.

Scientific Research Applications

Chemistry: In chemistry, 3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .

Biology: The compound is studied for its potential biological activities. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore the biological effects of this specific compound .

Medicine: In medicine, triazole derivatives are often investigated for their therapeutic potential. This compound may be explored for its potential use in drug development, particularly in targeting specific enzymes or receptors .

Industry: In the industrial sector, the compound can be used in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

  • 1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
  • 4-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate
  • 4-(4H-1,2,4-triazol-4-yl)benzoic acid

Uniqueness: 3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is unique due to the specific arrangement of the triazole and piperidine rings, along with the propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-(4-propyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4.2ClH/c1-2-6-14-8-12-13-10(14)9-4-3-5-11-7-9;;/h8-9,11H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXCFJAJZUHGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NN=C1C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 2
3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 3
3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 4
3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 5
3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 6
3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

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